5-fluoro-1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
- Negishi Cross-Coupling Synthesis : A method for the synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling has been developed, which could be relevant to the synthesis of 5-fluoro-1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione. This process involves Pd-catalyzed cross-coupling of iodouridine with fluoroalkylzinc bromides (Chacko, Qu, & Kung, 2008).
Molecular Structure Analysis
- X-ray Structure Analysis : The X-ray structure of a related compound, 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, has been analyzed, showing a syn orientation of the nucleobase and a C(3')-endo—C(4')-exo twist conformation of the ribose. This analysis may provide insights into the structural aspects of similar fluorinated pyrimidines (Suck, Saenger, Main, Germain, & Declercq, 1974).
Chemical Reactions and Properties
- C-6 Fluoroalkylation : The synthesis of C-6 substituted fluoroalkenyl pyrimidine derivatives has been achieved, illustrating the reactivity and potential chemical transformations applicable to fluorinated pyrimidines (Krištafor et al., 2009).
Physical Properties Analysis
- Hirshfeld Surface Analysis : Quantum Chemical Calculations and Hirshfeld Surface Analysis of a pyrimidine derivative, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, provides insights into intermolecular interactions and the stability of the crystal packing, which may be relevant for understanding the physical properties of similar fluorinated pyrimidines (Gandhi et al., 2016).
Chemical Properties Analysis
- 19F NMR Spectroscopy : The application of 5-fluoro pyrimidines in 1D 19F NMR spectroscopy to probe DNA and RNA secondary structures highlights the potential utility of fluorinated pyrimidines in biochemical analysis (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
properties
IUPAC Name |
5-fluoro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O2/c1-8(2)5-14-7-10(13)11(16)15(12(14)17)6-9(3)4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXEIUBJGVEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=O)N(C1=O)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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